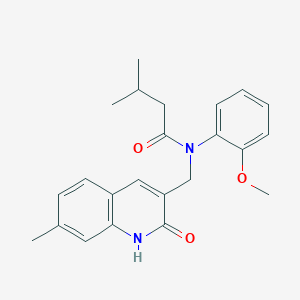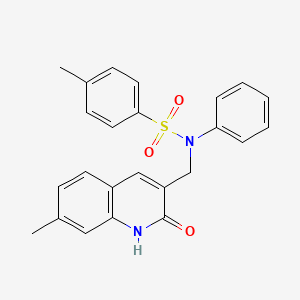
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide, also known as SNS-032, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in regulating the cell cycle and are often dysregulated in cancer. SNS-032 has shown promise as a potential anti-cancer agent due to its ability to inhibit CDKs.
Mechanism of Action
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide targets CDKs, specifically CDK2, CDK7, and CDK9. CDKs are involved in regulating the cell cycle and are often dysregulated in cancer. By inhibiting CDKs, this compound disrupts the cell cycle and promotes apoptosis in cancer cells. This compound also inhibits RNA polymerase II, which is involved in transcription. This leads to a decrease in the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CDKs and RNA polymerase II, this compound has been shown to decrease the levels of cyclin D1 and cyclin E, which are involved in cell cycle progression. This compound has also been shown to increase the levels of p27, which is a CDK inhibitor that promotes cell cycle arrest. In terms of physiological effects, this compound has been shown to inhibit tumor growth in animal models and to have a favorable toxicity profile.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide is its specificity for CDKs. This allows for targeted inhibition of the cell cycle and promotion of apoptosis in cancer cells. Another advantage is its favorable toxicity profile, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide. One direction is to further optimize the synthesis method to increase yield and purity. Another direction is to study the potential of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans. Finally, the potential of this compound in treating other diseases, such as rheumatoid arthritis and multiple myeloma, should be further explored.
Synthesis Methods
The synthesis of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide involves several steps. The starting material is 4-methylbenzenesulfonyl chloride, which is reacted with piperidine to form 1-(4-methylphenyl)sulfonylpiperidine. This intermediate is then reacted with 4-aminobenzamide to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
Scientific Research Applications
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has been studied for its potential in treating other diseases, such as rheumatoid arthritis and multiple myeloma.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-2-8-18(9-3-14)28(26,27)23-12-10-16(11-13-23)20(25)22-17-6-4-15(5-7-17)19(21)24/h2-9,16H,10-13H2,1H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUPQVBBGVAYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

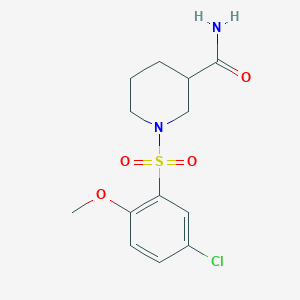

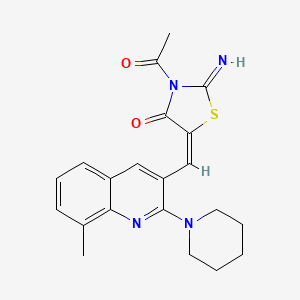
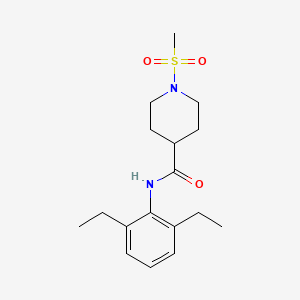

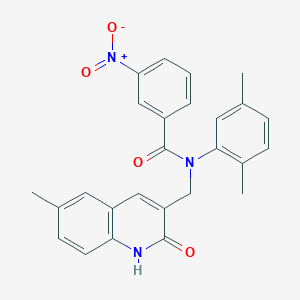


![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
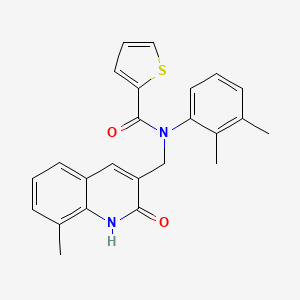
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
